

Comparison of Pyridine and Pyrimidine Derivatives as PIM-1 Kinase Inhibitors

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Compound of Interest		
Compound Name:	Interiorin C	
Cat. No.:	B12374312	Get Quote

This guide provides a comparative analysis of the biological activity of selected pyridine and pyrimidine derivatives, highlighting their potential as anti-cancer agents. The data presented is based on experimental findings from in vitro studies.

Data Presentation: In Vitro Cytotoxicity and PIM-1 Kinase Inhibition

The following table summarizes the quantitative data on the cytotoxic activity and PIM-1 kinase inhibition of key pyridine and pyrimidine derivatives.

Compound	Target Cell Line/Enzyme	IC50 Value
Compound 4	MCF-7 (Breast Cancer)	0.57 μM[1]
HepG2 (Liver Cancer)	1.13 μM[1]	
PIM-1 Kinase	11.4 nM[1]	_
Compound 10	PIM-1 Kinase	17.2 nM[1]
Compound 11	MCF-7 (Breast Cancer)	1.31 μM[1]
HepG2 (Liver Cancer)	0.99 μM[1]	
Staurosporine (Control)	PIM-1 Kinase	16.7 nM[1]

Key Observations:



- Compound 4 demonstrates the most potent cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 0.57 μM.[1]
- Both Compound 4 and Compound 11 show significant cytotoxicity against the HepG2 liver cancer cell line.[1]
- Compounds 4 and 10 are potent inhibitors of PIM-1 kinase, with IC50 values of 11.4 nM and 17.2 nM, respectively, comparable to the known kinase inhibitor Staurosporine.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compounds that inhibits the growth of cancer cell lines by 50% (IC50).

- Cell Lines: Human colon carcinoma (HCT116) and human breast cancer (MCF-7) cell lines were used.
- Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: The cells were treated with different concentrations of the pyridine and pyrimidine derivatives and incubated for an additional 48 hours.
- MTT Addition: After the treatment period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for another 4 hours.
- Formazan Solubilization: The medium was discarded, and 100 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.



• IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

PIM-1 Kinase Inhibition Assay

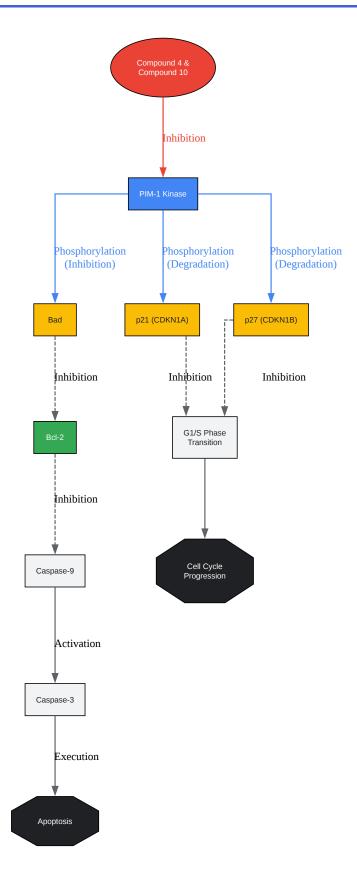
This assay measures the ability of the compounds to inhibit the activity of the PIM-1 kinase enzyme.

- Enzyme and Substrate: Recombinant human PIM-1 kinase and a specific peptide substrate were used.
- Reaction Mixture: The kinase reaction was carried out in a buffer containing ATP and the test compounds at various concentrations.
- Incubation: The reaction mixture was incubated at 30°C for a specified period to allow for the phosphorylation of the substrate by the enzyme.
- Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
- IC50 Calculation: The percentage of PIM-1 kinase inhibition was calculated for each compound concentration relative to a control without any inhibitor. The IC50 values were determined from the resulting inhibition curves.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and signaling pathways discussed in this guide.

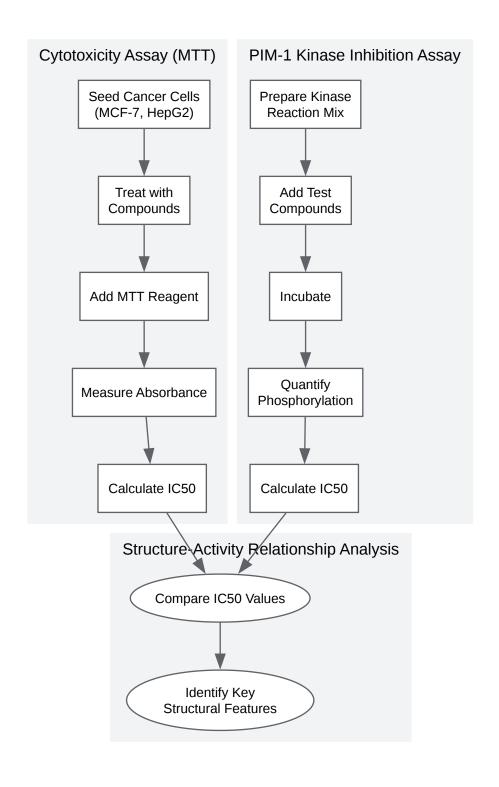




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Caption: PIM-1 Kinase Signaling Pathway and Inhibition.





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Caption: Experimental Workflow for SAR Analysis.



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References

- 1. researchgate.net [researchgate.net]
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